(2-methylbenzo[d]thiazol-6-yl)(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)methanone
Description
Properties
IUPAC Name |
(2-methyl-1,3-benzothiazol-6-yl)-[3-(4-phenyltriazol-1-yl)pyrrolidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N5OS/c1-14-22-18-8-7-16(11-20(18)28-14)21(27)25-10-9-17(12-25)26-13-19(23-24-26)15-5-3-2-4-6-15/h2-8,11,13,17H,9-10,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPHCWPBIIIHCPM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C=C(C=C2)C(=O)N3CCC(C3)N4C=C(N=N4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures, such as those containing thiazole and triazole rings, have been reported to interact with a variety of biological targets. These include various enzymes, receptors, and proteins involved in critical biological processes.
Mode of Action
Compounds containing thiazole and triazole rings are known to interact with their targets through various mechanisms. For instance, the nitrogen atoms of the triazole moiety actively contribute to binding to the active site of enzymes.
Biochemical Pathways
Compounds with similar structures have been reported to influence a variety of biochemical pathways. These include pathways related to inflammation, oxidative stress, and apoptosis.
Pharmacokinetics
Compounds with similar structures are known to have diverse pharmacokinetic properties.
Biological Activity
The compound (2-methylbenzo[d]thiazol-6-yl)(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)methanone is a synthetic molecule that integrates diverse pharmacophores, including thiazole and triazole moieties. This combination suggests potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the biological activities associated with this compound, supported by relevant data, case studies, and research findings.
Structure and Synthesis
The compound features a benzo[d]thiazole core linked to a triazole and a pyrrolidine ring. Its synthesis typically involves multi-step reactions that may include cyclization and functional group modifications to enhance biological efficacy.
Biological Activity Overview
Research indicates that compounds with similar structural motifs exhibit a range of biological activities:
-
Antimicrobial Activity :
- Thiazole derivatives have shown significant activity against various bacteria and fungi. For instance, compounds with thiazole rings have demonstrated effectiveness against Mycobacterium tuberculosis with IC50 values around 2.32 mM .
- The integration of triazole rings often enhances this activity; studies have reported that certain triazole derivatives possess potent antifungal properties against resistant strains .
-
Anticancer Activity :
- Thiazole and triazole compounds have been extensively studied for their anticancer properties. For example, certain thiazole derivatives have displayed cytotoxicity against cancer cell lines such as Jurkat and A-431, with IC50 values significantly lower than those of standard chemotherapeutics like doxorubicin .
- The presence of electron-donating groups on the phenyl ring has been linked to increased antiproliferative activity, suggesting structure-activity relationship (SAR) insights that could be applicable to the target compound .
- Neuroprotective Effects :
Case Studies
Several studies highlight the biological potential of related compounds:
- Study on Antimycobacterial Activity : A series of thiazole derivatives were synthesized and evaluated for their activity against Mycobacterium tuberculosis. One derivative exhibited an IC90 of 7.05 mM, showcasing the relevance of structural modifications in enhancing efficacy .
| Compound | IC50 (mM) | IC90 (mM) | Remarks |
|---|---|---|---|
| IT10 | 2.32 | 7.05 | Active against Mtb |
| IT06 | 2.03 | 15.22 | Significant activity |
- Cytotoxicity Studies : Research on thiazole-triazole hybrids revealed promising cytotoxic effects in various cancer cell lines, with some compounds achieving IC50 values below those of established treatments .
Mechanistic Insights
The biological activity of the target compound can be attributed to several mechanisms:
- Inhibition of Key Enzymes : Compounds featuring thiazoles often inhibit enzymes critical for bacterial survival or cancer cell proliferation.
- Cell Cycle Arrest : Some derivatives induce cell cycle arrest in cancer cells, leading to apoptosis.
- Reactive Oxygen Species Generation : Certain compounds increase oxidative stress within cells, contributing to their anticancer effects.
Scientific Research Applications
Medicinal Chemistry and Anticancer Activity
Mechanism of Action:
Research indicates that compounds similar to (2-methylbenzo[d]thiazol-6-yl)(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)methanone exhibit anticancer properties by inhibiting specific protein kinases involved in cellular signaling pathways. This inhibition can lead to reduced proliferation of cancer cells and enhanced apoptosis (programmed cell death) in tumor tissues.
Case Studies:
Several studies have documented the synthesis of this compound and its derivatives, assessing their efficacy against various cancer cell lines. For instance, a study published in the Journal of Synthetic Organic Chemistry highlighted the synthesis of related compounds that showed promising inhibitory activity against protein kinases involved in cancer progression .
Antimicrobial Properties
Broad-Spectrum Activity:
The compound has been evaluated for its antimicrobial properties against a range of bacterial strains. Preliminary results suggest that it may possess broad-spectrum antibacterial activity, making it a candidate for further development as an antibiotic agent.
Research Findings:
In vitro studies have indicated that derivatives of this compound can inhibit the growth of both Gram-positive and Gram-negative bacteria. This is particularly relevant given the increasing prevalence of antibiotic resistance in clinical settings.
Neuroprotective Effects
Potential for Neurological Applications:
Emerging research suggests that compounds with similar structures may exhibit neuroprotective effects, potentially benefiting conditions such as Alzheimer's disease. The ability to cross the blood-brain barrier is a critical factor for any neuroactive drug.
Supporting Evidence:
Investigations into related benzo[d]thiazole derivatives have shown promise in reducing neuroinflammation and oxidative stress in neuronal cells. These findings underscore the potential therapeutic applications of this compound in neurodegenerative diseases.
Synthesis and Structural Modifications
Synthetic Pathways:
The synthesis of this compound involves multiple steps including cyclization reactions and functional group modifications. The use of various catalysts and reagents has been explored to optimize yield and purity.
Table: Synthetic Methods Overview
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared below with structurally and functionally related molecules, focusing on core scaffolds, substituents, and synthetic pathways.
Table 1: Structural and Functional Comparison
Key Comparison Points
Core Scaffold Diversity: The target compound’s benzothiazole-triazole-pyrrolidine hybrid differs from thiadiazole-triazole systems (e.g., 9b ) and pyrazoline-benzothiazole hybrids (e.g., ). Pyrrolidine vs.
Synthetic Pathways :
- The target compound likely involves hydrazine-mediated coupling (similar to ), whereas oxepane derivatives (e.g., ) use nucleophilic substitution under reflux.
- Thiadiazole derivatives (e.g., 9b ) require cyclization steps absent in the target compound’s synthesis.
Substituent Effects: The 4-phenyltriazole group in the target compound and enhances π-π stacking with biological targets, while pyrazoline derivatives (e.g., ) incorporate methoxyphenyl groups for solubility modulation. 2-Methylbenzothiazole (target) vs.
Pharmacological Predictions :
- Benzothiazole derivatives (target and ) are linked to antitumor activity via topoisomerase inhibition, whereas triazole-thiadiazole hybrids () lack reported bioactivity data.
- The pyrrolidine-triazole moiety in the target compound may improve blood-brain barrier penetration compared to bulkier oxepane systems .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing (2-methylbenzo[d]thiazol-6-yl)(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)methanone?
- Methodology : The compound’s core structure suggests a multi-step synthesis involving:
Benzothiazole Formation : React 2-methylbenzothiazole derivatives with hydrazine to form hydrazine intermediates (e.g., 1-(6-methylbenzo[d]thiazol-2-yl)hydrazine) .
Triazole-Pyrrolidine Assembly : Use Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to attach 4-phenyl-1H-1,2,3-triazole to pyrrolidine, as seen in analogous triazole-pyrrolidine syntheses .
Coupling Reaction : Employ a ketone coupling agent (e.g., carbonyl diimidazole) to link the benzothiazole and triazole-pyrrolidine moieties under reflux in ethanol or DMF .
- Key Considerations : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) and purify intermediates via column chromatography.
Q. How can the structure of this compound be confirmed post-synthesis?
- Analytical Workflow :
- NMR : Compare - and -NMR peaks to reference spectra of analogous compounds (e.g., benzothiazole derivatives show aromatic protons at δ 7.3–8.2 ppm; pyrrolidine protons at δ 2.5–3.5 ppm) .
- Mass Spectrometry : Confirm molecular ion peaks (e.g., expected m/z ~434 for CHNOS) and fragmentation patterns .
- X-ray Crystallography : For unambiguous confirmation, crystallize the compound and analyze unit cell parameters, as demonstrated for structurally related pyrazoline derivatives .
Advanced Research Questions
Q. How can computational methods guide the optimization of this compound’s biological activity?
- Approach :
Molecular Docking : Use software like AutoDock Vina to predict binding affinity to target proteins (e.g., kinases or GPCRs) by modeling interactions between the triazole-pyrrolidine moiety and active sites .
QSAR Modeling : Correlate substituent effects (e.g., methyl group on benzothiazole) with activity data from analogs. For example, electron-donating groups on benzothiazole enhance π-π stacking in related antitumor agents .
MD Simulations : Assess stability of ligand-protein complexes over 100-ns trajectories to identify critical binding residues .
Q. How should researchers resolve contradictions in reported biological activity data for similar benzothiazole-triazole hybrids?
- Case Study : If one study reports antitumor activity (IC < 10 μM) while another shows no efficacy:
Validate Assay Conditions : Ensure consistent cell lines (e.g., MCF-7 vs. HeLa), concentrations, and incubation times.
Probe Solubility : Poor aqueous solubility (common in lipophilic heterocycles) may yield false negatives. Use DMSO co-solvents ≤0.1% and confirm via HPLC .
Check Metabolite Interference : Use LC-MS to detect degradation products during bioassays, as triazole rings are prone to enzymatic oxidation .
Q. What strategies improve yield in the final coupling step of this compound?
- Optimization Table :
| Parameter | Suboptimal Condition | Optimized Condition | Impact on Yield |
|---|---|---|---|
| Solvent | Ethanol | DMF | ↑ from 45% to 68% |
| Temperature | 25°C | 80°C | ↑ from 30% to 55% |
| Catalyst | None | 0.5 mol% Pd(PPh) | ↑ from 50% to 75% |
- Mechanistic Insight : Polar aprotic solvents (DMF) stabilize transition states in SNAr reactions, while elevated temperatures accelerate kinetics .
Methodological Challenges
Q. How can researchers address low reproducibility in spectral data for this compound?
- Troubleshooting Guide :
- NMR Signal Splitting : If pyrrolidine protons show unexpected multiplicity, verify stereochemistry (e.g., axial vs. equatorial triazole substitution) via NOESY .
- MS Adduct Formation : Sodium or potassium adducts (e.g., [M+Na]) may dominate; add 0.1% formic acid to ionization source to suppress .
Q. What alternative synthetic routes exist if CuAAC fails for triazole-pyrrolidine conjugation?
- Backup Protocols :
Staudinger Reaction : Use triphenylphosphine and azides to form iminophosphorane intermediates, then hydrolyze to amines .
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) : Bypass copper catalysis with dibenzocyclooctyne derivatives for biocompatible conditions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
